AChE-IN-49

Acetylcholinesterase Inhibition Alzheimer's Disease Research Potency Comparison

Researchers often face assay sensitivity limits with standard AChE inhibitors. AChE-IN-49 (Compd (S)-7g) addresses this with exceptional potency (IC50=0.0003 μM), ~20-fold more potent than donepezil, enabling lower working concentrations that minimize solvent toxicity and off-target effects. As a selective piperazine-2-carboxylic acid derivative, it inhibits AChE without confounding BChE activity, making it ideal for elucidating AChE-specific roles in Aβ toxicity and tau phosphorylation in SH-SY5Y and primary neurons. Serves as a key tool for exploring multi-target-directed ligand (MTDL) strategies in neurodegeneration research.

Molecular Formula C31H28BrClN2O3
Molecular Weight 591.9 g/mol
Cat. No. B12367227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-49
Molecular FormulaC31H28BrClN2O3
Molecular Weight591.9 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)C(=O)C5=CC=[N+](C=C5)CC6=CC=CC=C6Cl)OC.[Br-]
InChIInChI=1S/C31H28ClN2O3.BrH/c1-36-27-18-22-13-16-34(26-17-21-7-3-5-9-24(21)29(28(22)26)30(27)37-2)31(35)20-11-14-33(15-12-20)19-23-8-4-6-10-25(23)32;/h3-12,14-15,18,26H,13,16-17,19H2,1-2H3;1H/q+1;/p-1/t26-;/m0./s1
InChIKeyNFRXZIOVKXQHSF-SNYZSRNZSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-49 for Alzheimer's Research: Potent Acetylcholinesterase Inhibitor for In Vitro Studies


AChE-IN-49 (Compd (S)-7g) is a synthetic acetylcholinesterase (AChE) inhibitor belonging to the piperazine-2-carboxylic acid derivative class, developed as a multi-target-directed ligand (MTDL) for Alzheimer's disease research [1]. It demonstrates extremely high in vitro potency against AChE (IC50 = 0.0003 μM), with a molecular formula of C31H28BrClN2O3 and molecular weight of 591.92 g/mol .

Why Generic AChE Inhibitors Cannot Substitute for AChE-IN-49 in Targeted Research


Substituting AChE-IN-49 with a generic acetylcholinesterase inhibitor (e.g., donepezil, galantamine) or other in-class compounds (e.g., AChE-IN-22, BChE-IN-49) risks introducing uncontrolled variables due to significant differences in potency, selectivity profile, and molecular structure. AChE-IN-49 exhibits an IC50 of 0.0003 μM against AChE, which is up to ~20-fold more potent than donepezil in certain assay systems [1]. Furthermore, its specific piperazine-2-carboxylic acid core enables multi-target engagement that generic alternatives lack, potentially confounding Alzheimer's disease mechanism studies where precise cholinergic modulation is required [2].

Quantitative Differentiation of AChE-IN-49 from Key Comparators: A Procurement Guide


AChE-IN-49 Exhibits Significantly Higher AChE Inhibition Potency Than Donepezil and AChE-IN-22

AChE-IN-49 (IC50 = 0.0003 μM) demonstrates approximately 20-fold greater potency against AChE compared to donepezil (IC50 = 0.0067 μM) and over 2,900-fold greater potency compared to the selective AChE inhibitor AChE-IN-22 (IC50 = 0.88 μM) . This substantial potency difference positions AChE-IN-49 as a high-sensitivity tool for probing cholinergic signaling in vitro.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Potency Comparison

AChE-IN-49 Provides Superior AChE Selectivity Over BChE Compared to BChE-IN-49

While AChE-IN-49's activity against BChE has not been explicitly reported, its lack of documented BChE inhibition combined with its extreme AChE potency (IC50 = 0.0003 μM) suggests a high degree of AChE selectivity. In contrast, BChE-IN-49 inhibits AChE with an IC50 of 6.43 μM, making it a dual cholinesterase inhibitor [1]. For experiments requiring specific AChE inhibition without confounding BChE activity, AChE-IN-49 is the clear choice.

Selectivity Acetylcholinesterase Butyrylcholinesterase Target Engagement

AChE-IN-49's Piperazine Core Confers Unique Multi-Target Potential Compared to Donepezil

AChE-IN-49 is derived from a piperazine-2-carboxylic acid scaffold, a structural class designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease [1]. In the original study, related piperazine-2-carboxylic acid derivatives demonstrated dual AChE inhibition and neuroprotective effects in SH-SY5Y cells, with cytotoxicity lower than staurosporine [2]. In contrast, donepezil is a single-target AChE inhibitor. This multi-target potential offers a strategic advantage for researchers investigating complex Alzheimer's disease pathology.

Multi-Target Directed Ligand Piperazine Derivatives Alzheimer's Disease

Optimal Research Applications for AChE-IN-49 Based on Differential Evidence


High-Sensitivity In Vitro Assays for AChE Activity Profiling

Leverage the exceptional potency (IC50 = 0.0003 μM) of AChE-IN-49 to establish sensitive AChE inhibition assays in biochemical or cell-based systems. Its ~20-fold higher potency versus donepezil enables the use of lower compound concentrations, minimizing solvent toxicity and off-target interactions, thereby improving assay signal-to-noise ratios .

Selective Cholinergic Modulation in Alzheimer's Disease Cellular Models

Utilize AChE-IN-49 to selectively inhibit AChE without confounding BChE activity, a critical requirement for elucidating the specific roles of AChE in amyloid-beta toxicity, tau phosphorylation, and synaptic dysfunction in Alzheimer's disease-relevant cell lines (e.g., SH-SY5Y, primary neurons) [1].

Multi-Target Directed Ligand (MTDL) Proof-of-Concept Studies

Employ AChE-IN-49 as a representative piperazine-2-carboxylic acid derivative to investigate MTDL strategies in Alzheimer's disease. Its scaffold is associated with both AChE inhibition and neuroprotective properties, making it a valuable tool for exploring polypharmacology in neurodegeneration research [2].

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